molecular formula C30H29N3O6 B2967877 ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate CAS No. 2034603-66-0

ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate

Cat. No.: B2967877
CAS No.: 2034603-66-0
M. Wt: 527.577
InChI Key: HPEYHLBTWWAIAH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chromeno[2,3-c]pyrazol-1(4H)-yl group, which is a type of heterocyclic compound. These types of compounds are often found in many biologically active molecules .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The molecule likely has a complex 3D structure due to the presence of the chromeno[2,3-c]pyrazol-1(4H)-yl ring. The presence of the ethyl benzoate group could also influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound likely undergoes a variety of chemical reactions. The presence of the chromeno[2,3-c]pyrazol-1(4H)-yl ring means it could participate in reactions typical of heterocycles. The ethyl benzoate group could undergo reactions typical of esters .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more .

Properties

IUPAC Name

ethyl 3-[[2-[2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-5-38-30(36)21-9-6-10-22(15-21)31-26(34)17-32-29-23(16-20-8-7-11-25(37-4)27(20)39-29)28(35)33(32)24-13-12-18(2)14-19(24)3/h6-15H,5,16-17H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEYHLBTWWAIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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